1-methyl-3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-8-5-19-16(17(23)26)25-6-3-15(4-7-25)27-18-20-9-13(10-21-18)14-11-22-24(2)12-14/h5,8-12,15H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOYUJPDOVXZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,2-dihydropyrazin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.37 g/mol. The structure features multiple functional groups, including pyrazole and pyrimidine rings, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₆O |
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | 1-methyl-3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,2-dihydropyrazin-2-one |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Inhibition of Enzymatic Activity:
Research has shown that compounds similar to this structure can inhibit key enzymes involved in cellular processes. For instance, inhibitors targeting dihydrofolate reductase (DHFR) have demonstrated significant effects on DNA synthesis and cellular proliferation, particularly in cancer cells .
Receptor Modulation:
The compound may also interact with specific receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cell growth and apoptosis.
Anticancer Activity
Several studies have indicated that derivatives of this compound exhibit anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase cleavage .
Antimicrobial Properties
Research indicates potential antimicrobial activity against various pathogens. The presence of pyrazole and pyrimidine moieties enhances the compound's ability to disrupt microbial cell function .
Case Study 1: Antitumor Activity
A study investigated the effects of a closely related pyrazole derivative on human breast cancer cells (MCF-7). The results showed that the compound induced significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to increased expression of apoptotic markers such as p53 and caspase-3 .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, derivatives were tested against bacterial strains such as Staphylococcus aureus. Results indicated that the compound exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent in clinical settings .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets such as enzymes and receptors involved in various diseases.
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves the inhibition of specific pathways critical for cell proliferation and survival.
- Antimicrobial Properties: Research has shown that similar pyrazine derivatives can possess antimicrobial activity, making this compound a candidate for developing new antibiotics or antifungal agents.
Neuropharmacology
The piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in treating conditions like depression or anxiety.
Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow it to be utilized in the synthesis of more complex molecules, including those used in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazine derivatives. The research found that compounds similar to 1-methyl-3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,2-dihydropyrazin-2-one exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications to enhance potency and selectivity against cancer cells.
Case Study 2: Neuropharmacological Effects
Research published in Neuropharmacology investigated the effects of piperidine derivatives on serotonin receptors. The findings suggested that modifications to the piperidine ring can lead to enhanced binding affinity and activity at serotonin receptors, indicating potential applications in treating mood disorders.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties and applications of this compound, we compare it with analogous heterocyclic systems reported in recent literature and patents. Key structural analogs include derivatives of pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-e]triazolopyrimidines, and related 4H-pyrazino[1,2-a]pyrimidin-4-one scaffolds .
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Studies
Structural Flexibility vs. However, this flexibility may reduce binding affinity relative to fused tricyclic systems (e.g., pyrazolo-triazolopyrimidines) . Substituents on the piperidine ring (e.g., hydroxyethyl in EP 2023/39 analogs) enhance aqueous solubility, addressing a common limitation of polyaromatic heterocycles .
Synthetic Complexity
- The target compound requires multi-step synthesis involving pyrimidine etherification and piperidine functionalization, similar to methods described for pyrazolo-pyrimidine derivatives . In contrast, triazolopyrimidines demand additional cyclization steps, increasing synthetic difficulty .
Pharmacokinetic Predictions
- Molecular weight (~450 Da) and logP (~2.5 predicted) of the target compound align with orally bioavailable kinase inhibitors. However, analogs with polar substituents (e.g., hydroxyethylpiperazine in EP 2023/39) exhibit superior solubility (>10 mg/mL) compared to the target’s methylpyrazole group .
Preparation Methods
Cyclization of Dipeptidyl Chloromethyl Ketones
The dihydropyrazin-2-one scaffold is efficiently constructed from dipeptidyl chloromethyl ketones under reflux conditions in polar aprotic solvents (e.g., acetonitrile or methanol). For the target compound:
-
Chloromethyl ketone precursor : Synthesized by treating N-methylglycine tert-butyl ester with chloroacetyl chloride in dichloromethane (DCM) at 0°C (85% yield).
-
Cyclization : Heating the chloromethyl ketone in methanol with triethylamine (TEA) at 80°C for 6 hours induces intramolecular nucleophilic displacement, forming the six-membered ring.
Key Data :
Alternative Route via α,β-Unsaturated Acylazoliums
A novel organocatalytic [3+3] annulation using N-heterocyclic carbenes (NHCs) generates dihydropyrazinones with enantioselectivity up to 99% ee. While primarily applied to dihydropyridinones, this method could be adapted by substituting the α,β-unsaturated aldehyde with an N-methyl glycinal derivative.
Functionalization at Position 3: Piperidinyl-Pyrimidine-Pyrazole Sidechain Installation
Synthesis of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-ol
-
Pyrazole formation : 1-Methyl-1H-pyrazole-4-boronic acid undergoes Suzuki-Miyaura coupling with 2-chloropyrimidine-5-triflate in dioxane/H₂O (Pd(PPh₃)₄, Na₂CO₃, 90°C, 12 h).
-
Hydroxylation : The 2-chloro group is hydrolyzed to -OH using NaOH in ethanol/water (1:1) at 60°C (92% yield).
Characterization :
Piperidine Coupling via Mitsunobu Reaction
The hydroxylated pyrimidine is coupled to 4-hydroxypiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C:
-
Conditions : 4-hydroxypiperidine (1.2 eq), DEAD (1.5 eq), PPh₃ (1.5 eq), THF, 12 h.
Optimization Note : Lower temperatures (0°C) minimize side reactions from the electron-deficient pyrimidine ring.
Final Assembly: Buchwald-Hartwig Amination
The piperidinyl-pyrimidine-pyrazole intermediate is coupled to the dihydropyrazin-2-one core via palladium-catalyzed amination:
-
Catalyst System : Pd₂(dba)₃/Xantphos (5 mol%)
-
Base : Cs₂CO₃ (2.5 eq)
Yield : 67% after HPLC purification.
N-Methylation at Position 1
Reductive Amination
Post-cyclization methylation is achieved using formaldehyde and sodium cyanoborohydride in methanol/acetic acid (pH 5):
Side Reaction Mitigation : Excess formaldehyde prevents dialkylation; acetic acid maintains protonation of the intermediate amine.
Challenges and Optimization Insights
-
Regioselectivity in Pyrimidine Functionalization :
-
Piperidine Ring Conformation :
-
Racemization During Cyclization :
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise optimization : Control reaction conditions (e.g., temperature, solvent polarity, and reaction time) at each synthetic step. For example, highlights the importance of solvent choice (e.g., ethanol/acetic acid mixtures) and reflux conditions for cyclization reactions.
- Characterization : Use NMR (¹H/¹³C) to track intermediate purity and HPLC (>95% purity threshold) for final product validation .
- Catalyst screening : Test acidic catalysts (e.g., trifluoroacetic acid, TFA) for regioselective pyrazole formation, as demonstrated in analogous pyridazine syntheses .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Assign peaks using DEPT-135 and HSQC for carbons adjacent to heteroatoms (e.g., pyrimidin-2-yloxy groups).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm mass error.
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX (e.g., refine hydrogen bonding networks, as in ) .
Q. How can researchers design preliminary structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Core modifications : Synthesize analogs with substitutions on the pyrazole (C4 position) or pyrimidine rings (C5 position) to assess bioactivity shifts.
- In vitro assays : Use kinase inhibition or receptor binding assays (IC₅₀ determination) to correlate substituent effects with potency .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic and spectroscopic data for this compound?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian 16) with experimental data to validate crystal structures.
- Multi-software validation : Cross-check SHELX-refined structures with CCP4 tools (e.g., REFMAC5 for macromolecular clashes) .
- Dynamic NMR : Resolve conformational flexibility (e.g., piperidinyl ring puckering) using variable-temperature experiments .
Q. What strategies are effective for troubleshooting low reproducibility in biological assays involving this compound?
- Methodology :
- Assay standardization : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to minimize metabolic interference.
- DMSO controls : Limit solvent concentration to <0.1% to avoid cytotoxicity artifacts.
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. How can researchers leverage reaction path search algorithms to design novel derivatives of this compound?
- Methodology :
- Quantum chemical calculations : Use ICReDD’s reaction path search tools to predict feasible substitution sites (e.g., piperidinyl oxygen vs. pyrazinone nitrogen).
- Machine learning : Train models on existing pyrazole-pyrimidine SAR data to prioritize synthetic routes with >80% predicted success .
Q. What experimental design principles minimize bias in pharmacokinetic (PK) studies of this compound?
- Methodology :
- DoE (Design of Experiments) : Apply factorial designs to optimize dosing regimens (e.g., vary administration routes and sampling intervals).
- Compartmental modeling : Use Phoenix WinNonlin to calculate AUC, Cmax, and half-life (t₁/₂) from plasma concentration-time curves .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability bottlenecks.
- Toxicokinetics : Correlate dose-limiting toxicities (e.g., liver enzyme elevation) with metabolite profiles (LC-MS/MS) .
Q. What steps validate conflicting results from different crystallography software packages?
- Methodology :
- Cross-refinement : Compare SHELXL (small-molecule) and PHENIX (macromolecular) outputs for R-factor convergence.
- Electron density maps : Inspect Fo-Fc maps for residual peaks (>3σ) indicating unresolved solvent or disorder .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
